Technical Guide: 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone (CAS 84162-84-5)
Technical Guide: 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone (CAS 84162-84-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone, with CAS number 84162-84-5, is a heterocyclic organic compound. Publicly available data on this molecule is limited, primarily identifying it as a chemical intermediate and a potential impurity in the manufacturing of the antipsychotic drug Paliperidone. Some chemical suppliers also list it as a putative 5-HT7 receptor agonist for research in central nervous system (CNS) disorders, although peer-reviewed studies detailing its pharmacological activity are scarce. This document provides a comprehensive overview of the available technical information, including its physicochemical properties, and outlines general experimental protocols relevant to its potential biological targets and its role as a pharmaceutical impurity.
Chemical and Physical Properties
The fundamental properties of 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone are summarized below. This data is compiled from various chemical supplier databases.
| Property | Value |
| CAS Number | 84162-84-5 |
| Molecular Formula | C14H16FNO3 |
| Molecular Weight | 265.28 g/mol [] |
| IUPAC Name | 1-[4-(5-fluoro-2-hydroxybenzoyl)piperidin-1-yl]ethanone |
| SMILES | CC(=O)N1CCC(CC1)C(=O)C2=C(C=CC(=C2)F)O[] |
| InChI Key | BIOJZRDPHAAHAN-UHFFFAOYSA-N[] |
Synthesis and Impurity Profile
Synthesis
Role as a Paliperidone Impurity
This compound has been identified as a potential impurity in the production of Paliperidone, an atypical antipsychotic.[2][3] The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that must be monitored and controlled according to regulatory guidelines such as those from the International Council for Harmonisation (ICH).[4][5] The analysis of Paliperidone for impurities, including the title compound, is crucial for ensuring the safety and efficacy of the final drug product.[2][6][7]
Potential Pharmacological Activity
5-HT7 Receptor Agonism
Several chemical suppliers list this compound as a potential 5-HT7 receptor agonist for research into CNS disorders. The 5-HT7 receptor, a G-protein coupled receptor (GPCR), is implicated in various physiological processes, including mood regulation, cognition, and sleep.[8] Ligands targeting the 5-HT7 receptor are of significant interest for the development of novel antidepressants and cognitive enhancers.[9][10] However, it is crucial to note that no specific binding affinity (Ki) or functional activity (EC50/IC50) data for 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone at the 5-HT7 receptor is currently available in the public domain.
Experimental Protocols
The following are generalized experimental protocols that would be relevant for the characterization of 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone.
Analytical Method for Impurity Profiling in Paliperidone
This protocol describes a general approach for the detection and quantification of impurities in a Paliperidone drug substance using High-Performance Liquid Chromatography (HPLC).
Objective: To detect and quantify 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone as an impurity in Paliperidone.
Materials:
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Paliperidone drug substance
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Reference standard for 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone
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HPLC grade acetonitrile, water, and other necessary reagents
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HPLC system with a UV detector
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A suitable C18 column (e.g., Luna Omega 3 µm Polar C18)[2]
Procedure:
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Standard Solution Preparation: Prepare a stock solution of the reference standard in a suitable diluent (e.g., a mixture of mobile phase components). Prepare a series of dilutions to establish a calibration curve.
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Sample Preparation: Accurately weigh and dissolve the Paliperidone drug substance in the diluent to a known concentration.
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile).
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Column: C18 reverse-phase column.
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Flow Rate: Typically 1.0 mL/min.
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Detection: UV detection at a wavelength where both Paliperidone and the impurity have significant absorbance (e.g., 275 nm).[6]
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Injection Volume: 10 µL.[6]
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-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
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Data Processing: Identify the peak corresponding to the impurity by comparing its retention time with that of the reference standard. Quantify the amount of the impurity in the Paliperidone sample using the calibration curve.
In Vitro 5-HT7 Receptor Binding Assay
This protocol outlines a general radioligand binding assay to determine the affinity of the compound for the human 5-HT7 receptor.
Objective: To determine the binding affinity (Ki) of 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone for the human 5-HT7 receptor.
Materials:
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Cell membranes from a cell line stably expressing the human 5-HT7 receptor (e.g., HEK293 cells).
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A suitable radioligand for the 5-HT7 receptor (e.g., [3H]5-CT).[11]
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Test compound: 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone.
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Incubation buffer (e.g., 50 mM Tris-HCl, 4 mM MgCl2, 0.1% ascorbic acid, pH 7.7).[11]
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Scintillation cocktail and a scintillation counter.
Procedure:
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Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then a series of dilutions in the incubation buffer.
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Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.
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Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[11]
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Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand. Wash the filters with ice-cold incubation buffer.
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Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
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Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Visualizations
Caption: Hypothetical workflow for the characterization of the compound.
References
- 2. phenomenex.com [phenomenex.com]
- 3. veeprho.com [veeprho.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. veeprho.com [veeprho.com]
- 6. ijpbs.com [ijpbs.com]
- 7. Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fine-tuning 5-HT7 receptor selectivity, inverse agonism, and metabolic stability of new (aryloxy)ethyl-piperidines toward antidepressant and pro-cognitive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antidepressant-like activity of novel alkoxy-piperidine derivatives targeting SSRI/5-HT1A/5-HT7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Allosteric Inhibition of Serotonin 5-HT7 Receptors by Zinc Ions - PMC [pmc.ncbi.nlm.nih.gov]

